Tirofiban-d6
Description
Properties
Molecular Formula |
C₂₂H₃₀D₆N₂O₅S |
|---|---|
Molecular Weight |
446.63 |
Synonyms |
Aggrestat-d6; N-(Butylsulfonyl)-O-[4-(4-piperidinyl)butyl-d6]-L-tyrosine; |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Tirofiban D6
Synthetic Pathways for Deuterium (B1214612) Incorporation
The preparation of Tirofiban-d6 involves strategic chemical reactions designed to incorporate deuterium atoms at specific, stable positions within the molecule. This ensures that the isotopic label does not exchange under physiological conditions, a critical requirement for its use as an internal standard.
The synthesis of this compound is achieved through a convergent pathway that couples a deuterated fragment with a non-deuterated core structure. This late-stage deuteration strategy is efficient as it introduces the isotopic label towards the end of the synthetic sequence, minimizing the cost and complexity associated with carrying deuterated materials through multiple steps. acs.org
The key precursors selected for this synthesis are:
4-(4-Chlorobutyl-d6)pyridine (B1161995) : This is the deuterated building block. pharmaffiliates.comchemicalbook.com The six deuterium atoms are strategically placed on the butyl chain, a site not typically susceptible to metabolic alteration, thus ensuring the stability of the label.
N-(Butylsulfonyl)-L-tyrosine : This non-deuterated precursor provides the core amino acid structure of the final molecule. google.comchemicalbook.com
The primary synthetic approach involves the etherification of the phenolic hydroxyl group of N-(butylsulfonyl)-L-tyrosine with 4-(4-Chlorobutyl-d6)pyridine. This is followed by the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring to yield the final this compound molecule. google.comgoogle.com
The selective introduction of deuterium into the 4-(4-chlorobutyl-d6)pyridine precursor is the cornerstone of the synthesis. While specific proprietary methods may vary, the labeling is generally accomplished using established techniques for hydrogen isotope exchange (HIE). nih.gov One plausible mechanism involves a metal-catalyzed HIE process. acs.orgmdpi.com
For instance, a catalyst, such as an iridium or ruthenium complex, can activate the C-H bonds on the alkyl chain of a suitable starting material. mdpi.comresearchgate.net In the presence of a deuterium source like deuterium oxide (D₂O), the activated C-H bonds undergo exchange for C-D bonds. nih.gov The selectivity of this exchange is directed by the catalyst and reaction conditions, allowing for the precise placement of deuterium atoms on the butyl chain. Following the deuteration, standard chemical transformations are used to convert the intermediate into the final 4-(4-chlorobutyl-d6)pyridine precursor.
The synthesis of deuterated compounds like this compound presents several challenges. A primary difficulty is achieving high levels of deuterium incorporation at specific sites without isotopic scrambling. acs.org Furthermore, the synthesis of the non-deuterated precursor, 4-(4-chlorobutyl)pyridine, can involve harsh reagents like n-Butyl Lithium and cryogenic temperatures, which are challenging and costly to implement on an industrial scale. google.com Applying such conditions to a deuterated synthesis would add further complexity.
Innovations in synthetic chemistry have been pivotal in overcoming these obstacles.
Late-Stage Functionalization : Modern synthetic strategies focus on introducing the deuterium label as late as possible in the synthesis. This minimizes the number of steps that must be performed with more expensive deuterated materials. acs.org
Advanced Catalysis : The development of highly selective and active catalysts, including ruthenium and iridium nanoparticles and photocatalysts, enables deuteration under milder conditions. mdpi.comassumption.edu These methods improve the efficiency and selectivity of the H/D exchange, making the synthesis of precursors like 4-(4-chlorobutyl-d6)pyridine more practical. nih.gov
Deuterated Building Blocks : The commercial availability of a wider range of deuterated building blocks simplifies the synthesis of complex molecules. nih.gov Instead of performing the deuteration in-house, chemists can purchase pre-labeled synthons for direct use.
Reaction Mechanisms for Selective Deuterium Labeling
Isotopic Enrichment and Purity Assessment
Confirming the isotopic enrichment and chemical purity of this compound is critical for its application as an analytical standard. A combination of chromatographic and spectrometric techniques is employed for this purpose.
| Analysis Type | Technique | Purpose | Typical Finding |
| Isotopic Enrichment | Mass Spectrometry (MS) | To determine the percentage of deuterium incorporation and confirm the mass difference from the non-labeled compound. researchgate.netgoogle.com | Isotopic enrichment is typically required to be >98% to ensure accurate quantification in analytical assays. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | To separate this compound from any non-deuterated Tirofiban (B1683177), starting materials, or other impurities. google.comscholarsresearchlibrary.com | Chemical purity is generally ≥95-99%, meeting standards for pharmaceutical reference materials. tandfonline.comgoogle.com |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and verify the precise location of the deuterium atoms by observing the absence of corresponding proton signals. google.com | The NMR spectrum confirms the structural integrity and the site-specific nature of the deuteration. |
High-resolution mass spectrometry (HRMS) is particularly powerful for this analysis, as it can resolve the mass difference between the deuterated compound and its non-deuterated counterpart, as well as any partially deuterated species. researchgate.net The molecular formula for this compound is C₂₂H₃₀D₆N₂O₅S, with a corresponding increase in molecular weight compared to unlabeled Tirofiban. pharmaffiliates.com
Spectroscopic Characterization of this compound
Spectroscopic analysis provides definitive structural confirmation of the this compound molecule, ensuring that the synthesis produced the correct compound with the deuterium labels in the intended positions.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the primary method for confirming the structure and locating the deuterium atoms. The spectrum is typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to avoid interference from solvent protons. tandfonline.combiorxiv.orgfrontiersin.org
For this compound, the ¹H-NMR spectrum would exhibit signals corresponding to all the protons present in the non-deuterated parts of the molecule, such as the aromatic protons of the tyrosine ring, the protons of the butylsulfonyl group, and the protons on the piperidine ring. biorxiv.org The crucial observation for structural confirmation of this compound is the disappearance of the proton signals that correspond to the deuterated positions on the butoxy chain. The integration of the remaining signals would align with the number of protons in the rest of the molecule. This selective absence of signals provides unambiguous evidence for the location and success of the deuterium incorporation.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity
Mass spectrometry is a fundamental analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and confirming the incorporation of deuterium atoms. This technique is also critical for assessing the isotopic purity of the labeled compound.
The molecular formula of this compound is C₂₂H₃₀D₆N₂O₅S, with a corresponding molecular weight of approximately 446.63 g/mol . pharmaffiliates.com High-resolution mass spectrometry can verify this molecular weight with high accuracy, distinguishing it from the unlabeled Tirofiban.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the determination of Tirofiban in biological fluids. nih.gov In such assays, this compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z). veeprho.comveeprho.com This allows for accurate quantification by correcting for variations during sample preparation and analysis. The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov
The isotopic purity of this compound is a critical parameter, ensuring that the signal detected for the internal standard is not influenced by the presence of unlabeled or partially labeled species. Mass spectrometry is used to determine the distribution of isotopic variants and to confirm that the desired level of deuterium incorporation has been achieved.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₂H₃₀D₆N₂O₅S | pharmaffiliates.com |
| Molecular Weight | 446.63 | pharmaffiliates.com |
| Application | Internal standard in analytical and pharmacokinetic research | veeprho.comveeprho.com |
Other Spectroscopic Techniques for Comprehensive Characterization (e.g., Infrared Spectroscopy, UV-Vis)
In addition to mass spectrometry, other spectroscopic methods are employed for the comprehensive characterization of this compound, providing information about its functional groups and electronic structure.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic tyrosine derivative core. This compound is expected to exhibit UV absorbance due to its phenyl group. UV-Vis spectrophotometers are used to record these spectra. doi.org For analytical purposes, a specific wavelength, such as 220 nm or 280 nm, might be used for detection in liquid chromatography. uva.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. For this compound, ¹H NMR would confirm the positions of non-deuterated protons, while the absence of signals at specific chemical shifts compared to the spectrum of unlabeled Tirofiban would confirm the locations of deuterium incorporation. Deuterated solvents like DMSO-d6 are commonly used for NMR analysis of related compounds. orientjchem.orgsemanticscholar.orgbiorxiv.org
Table 2: Spectroscopic Characterization Techniques for this compound
| Technique | Information Provided | Expected Observations | Reference(s) |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic bands for sulfonamide (N-H, S=O), carboxylic acid (O-H, C=O), and aromatic/aliphatic C-H groups. | unibo.it |
| UV-Vis Spectroscopy | Electronic transitions | Absorbance in the UV region due to the aromatic phenyl ring. | doi.orguva.nl |
Advanced Bioanalytical Methodologies Utilizing Tirofiban D6
Development of Quantitative Assays Employing Tirofiban-d6 as an Internal Standard
This compound is instrumental in the development of quantitative assays for Tirofiban (B1683177). Its primary role is to serve as an internal standard (IS), a compound added in a known amount to samples, calibrators, and controls. The use of an IS, especially a stable isotope-labeled one like this compound, is a cornerstone of modern bioanalysis, correcting for variability during sample processing and analysis. cerilliant.comwuxiapptec.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Protocols
LC-MS/MS has become the gold standard for the quantification of small molecules like Tirofiban in complex biological fluids due to its high selectivity and sensitivity. researchgate.netnih.govnih.gov The integration of this compound into LC-MS/MS protocols is a key strategy for achieving accurate and reproducible results. lcms.czscispace.com
Effective chromatographic separation of Tirofiban and its internal standard, this compound, from endogenous matrix components is crucial for reliable quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. researchgate.netresearchgate.netresearchgate.net The optimization of separation involves careful selection of the stationary phase (column), mobile phase composition, and gradient elution parameters.
For instance, a C18 or a C8 column is often utilized for the separation. researchgate.netresearchgate.netscholarsresearchlibrary.com The mobile phase typically consists of an aqueous component, often with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscholarsresearchlibrary.comresearchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient elution of both the analyte and the internal standard while separating them from interfering substances. The nearly identical physicochemical properties of Tirofiban and this compound ensure they co-elute, which is a desirable characteristic for an internal standard as it experiences similar matrix effects as the analyte. wuxiapptec.com
Table 1: Exemplary Chromatographic Conditions for Tirofiban Analysis
| Parameter | Condition | Reference |
| Column | Develosil C8 (4.6 X 250 mm), 5µ | researchgate.net |
| Mobile Phase | 1 – Octane sulfonic acid Buffer (pH 3.0): Acetonitrile (55:45) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection | 277 nm | researchgate.net |
| Column | ACQUITY HSS T3 (100 x 2.1) mm, 1.7 µm | researchgate.net |
| Mobile Phase A | 0.02 % Triethylamine (B128534) (TEA) in water, pH 2.8 with formic acid | researchgate.net |
| Mobile Phase B | 0.1 % formic acid in 9:1 acetonitrile, water | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detection | 227nm | researchgate.net |
This table presents a selection of reported chromatographic conditions and is for illustrative purposes.
Mass spectrometry provides the high degree of selectivity needed for bioanalysis. Electrospray ionization (ESI) is a common ionization technique for molecules like Tirofiban, and it can be operated in either positive or negative ion mode. researchgate.netnih.gov Studies have shown that Tirofiban forms a stable parent ion in positive ion mode. nih.gov
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the parent ion) of the analyte is selected and fragmented, and then a specific product ion is monitored. This process is also performed for the internal standard. The precursor to product ion transition is highly specific to the compound of interest, significantly reducing background noise and enhancing sensitivity. nih.gov
For Tirofiban, a common precursor ion observed in positive ESI mode is at m/z 441.3. nih.gov This ion can be fragmented to produce several product ions, such as those at m/z 395.4, 321.3, and 276.3. nih.gov For this compound, the precursor ion would be expected at a higher m/z value due to the presence of six deuterium (B1214612) atoms, and its fragmentation pattern would be similar to that of Tirofiban. The selection of specific, intense, and stable MRM transitions for both Tirofiban and this compound is a critical step in method development.
Table 2: Illustrative Mass Spectrometric Parameters for Tirofiban
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Precursor Ion (m/z) | 441.3 | nih.gov |
| Product Ions (m/z) | 395.4, 321.3, 276.3 | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
This table provides an example of mass spectrometric parameters and is not exhaustive.
Biological matrices such as plasma and serum are complex mixtures containing numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source. lcms.cz This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. wuxiapptec.com
Deuterated internal standards like this compound are considered the "gold standard" for mitigating matrix effects. wuxiapptec.comlcms.czscispace.com Because this compound has nearly identical chemical and physical properties to Tirofiban, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantitative results. cerilliant.comlcms.cz
Mass Spectrometric Detection Parameters (e.g., Ionization Modes, Transitions)
Method Development and Preclinical Validation Considerations
Before a bioanalytical method can be used for sample analysis in preclinical or clinical studies, it must undergo rigorous validation to ensure its performance is reliable and reproducible. science.govresearchgate.net This validation process assesses several key parameters.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.nethcmr.gr Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. explorationpub.com
In the context of an LC-MS/MS assay using this compound, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a signal at the retention time and MRM transition of Tirofiban or this compound. blockscientific.com The high selectivity of the MRM detection mode, combined with the chromatographic separation, generally provides excellent specificity for the assay. explorationpub.com The method must be able to distinguish Tirofiban from its potential metabolites and other co-administered drugs. biorxiv.org
Linearity and Calibration Range for Research Quantitation
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. In the development of quantitative research methods for Tirofiban, establishing a suitable calibration range is a critical validation step. Methods utilizing this compound as an internal standard have demonstrated excellent linearity across a variety of concentration ranges, suitable for analyzing samples from preclinical and clinical research. The correlation coefficient (r²) is consistently high, often exceeding 0.99, indicating a strong linear relationship between the instrument response and the concentration of Tirofiban.
Several studies have established and validated linear ranges for Tirofiban quantification in different research settings. For instance, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method demonstrated linearity in serum samples over a concentration range of 0.03 to 0.18 mg/mL. researchgate.net Another RP-HPLC method validated for bulk and pharmaceutical formulations showed a linear response from 12.5 to 75 µg/mL with a regression coefficient of 0.9999. pharmatutor.org Furthermore, highly sensitive methods have been developed, with one HPLC method showing linearity between 600-1400 ng/mL and an HPTLC method demonstrating linearity from 3-18 ng/spot. scholarsresearchlibrary.com An electrochemical method using a modified carbon paste electrode also reported a broad linear range of 27.00–745.00 ng/mL. researcher.lifed-nb.inforesearchgate.netnih.gov
Table 1: Linearity and Calibration Ranges for Tirofiban Quantitation in Research
| Analytical Technique | Matrix/Formulation | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | Serum | 0.03 - 0.18 mg/mL | Not specified | researchgate.net |
| RP-HPLC | Pharmaceutical Formulation | 100 - 500 µg/mL | >0.99 | ijpcbs.com |
| RP-HPLC | Bulk and Marketed Formulation | 12.5 - 75 µg/mL | ≥0.9999 | pharmatutor.org |
| HPLC | Infusion | 600 - 1400 ng/mL | 0.9998 | scholarsresearchlibrary.com |
| HPTLC | Infusion | 3 - 18 ng/spot | Not specified | scholarsresearchlibrary.com |
| Electrochemical Method | Pharmaceutical Dosage Form | 27.00 - 745.00 ng/mL | 0.9995 | researcher.liferesearchgate.net |
Precision and Accuracy in Research Matrices
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the mean test results to the true value. gmp-compliance.orgfda.gov Both are critical for the validation of bioanalytical methods. The use of this compound as an internal standard significantly enhances the precision and accuracy of Tirofiban quantitation by compensating for procedural variations.
Validation studies typically assess precision at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). fda.gov Accuracy is reported as the percentage of recovery of the analyte. For a method to be considered precise and accurate, the RSD should generally not exceed 15%, except at the Lower Limit of Quantitation (LLOQ), where it should not exceed 20%. gmp-compliance.org Accuracy should be within ±15% of the nominal value (±20% at the LLOQ). fda.gov
Research on a portable mass spectrometry-based test showed intra-day RSDs for Tirofiban ranging from 7.8% to 8.3% and repeatability RSDs from 5.6% to 6.7%. researchgate.net Another study validating an RP-HPLC method reported that the accuracy results were within 98%-102% with an RSD of less than 2%, and the average recovery was 99.4%. pharmatutor.org
Table 2: Precision and Accuracy Data for Tirofiban in Research Matrices
| Analytical Technique | Matrix | Concentration Level | Precision (RSD %) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| pMS-Based POCT | Human Blood | 50, 250, 1000 µg/L | Repeatability: 5.6-6.7%, Intraday: 7.8-8.3% | 87.5 - 93.4% | researchgate.net |
| RP-HPLC | Formulation | Not Specified | <2% | Average: 99.4% | pharmatutor.org |
| RP-HPLC | Rat Serum | 0.033, 0.1, 0.21 mg/mL | Not Specified | Good | core.ac.uk |
Recovery and Sensitivity (LLOQ, LOD) for Research Applications
The recovery of an analyte in a method refers to the extraction efficiency of an analytical process, reported as a percentage of the known amount of analyte carried through the sample extraction and processing steps. nih.gov Sensitivity of a bioanalytical method is determined by its Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably differentiated from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. gmp-compliance.orgnih.gov The use of this compound helps ensure that recovery is consistent and does not adversely affect quantitative results.
High recovery is desirable but not essential, as long as the recovery is consistent and reproducible. The sensitivity of the method, particularly the LLOQ, is a critical parameter for studies where low concentrations of Tirofiban are expected. nih.gov Different analytical techniques offer varying levels of sensitivity. For example, an RP-HPLC method for Tirofiban in serum reported LODs of 13.8 µg/mL in spiked rat serum and 14.6 µg/mL in spiked human serum. ugd.edu.mk A more sensitive HPLC method for infusions reported an LOD of 90 ng/mL and an LOQ of 400 ng/mL. scholarsresearchlibrary.com An even more sensitive HPTLC method had an LOD of 1 ng/spot and an LOQ of 3 ng/spot. scholarsresearchlibrary.comscholarsresearchlibrary.com An electrochemical method showed a detection limit of 15.50 ng/mL. researcher.liferesearchgate.netnih.gov
Table 3: Recovery and Sensitivity Parameters for Tirofiban in Research Applications
| Analytical Technique | Matrix/Formulation | Recovery (%) | LLOQ | LOD | Reference |
|---|---|---|---|---|---|
| pMS-Based POCT | Human Blood | 87.5 - 93.4 | Not Specified | Not Specified | researchgate.net |
| RP-HPLC | Spiked Rat Serum | High | Not Specified | 13.8 µg/mL | ugd.edu.mk |
| RP-HPLC | Spiked Human Serum | High | Not Specified | 14.6 µg/mL | ugd.edu.mk |
| RP-HPLC | Formulation | 99.4 (Average) | 0.33 µg/mL | 0.11 µg/mL | pharmatutor.org |
| HPLC | Infusion | Not Specified | 400 ng/mL | 90 ng/mL | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| HPTLC | Infusion | Not Specified | 3 ng/spot | 1 ng/spot | scholarsresearchlibrary.comscholarsresearchlibrary.com |
Stability Assessment of this compound and Analyte in Research Samples
Stability testing is a crucial component of bioanalytical method validation, ensuring that the concentration of the analyte in a sample remains unchanged during sample collection, handling, storage, and analysis. nih.gov The stability of both the analyte (Tirofiban) and the internal standard (this compound) must be demonstrated under various conditions. These typically include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
For example, studies have evaluated the stability of Tirofiban hydrochloride when mixed with other drugs for simulated Y-site administration. In one such study, Tirofiban hydrochloride was found to be stable for at least four hours when combined with drugs like atropine (B194438) sulfate, dobutamine, and furosemide, with no significant loss of the drug or appearance of degradation products. nih.gov The stability of stock solutions used for preparing calibration standards and quality control samples is also essential for reliable quantification. pharmatutor.orgwho.int While specific stability data for this compound is not detailed in the provided context, it is a standard requirement that the internal standard exhibits stability comparable to the analyte under all tested conditions to ensure the integrity of the analytical results. nih.gov
Alternative Bioanalytical Techniques for this compound (e.g., HPLC, HPTLC, Electrochemical Methods in Research)
While LC-MS/MS with a deuterated internal standard like this compound represents the gold standard for many bioanalytical applications, other techniques are also employed for the determination of Tirofiban in research, particularly in pharmaceutical formulations. These methods include High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and electrochemical methods. d-nb.info
High-Performance Liquid Chromatography (HPLC): Several RP-HPLC methods have been developed for Tirofiban quantification. researchgate.netijpcbs.comcore.ac.uk These methods typically utilize a C8 or C18 column and a mobile phase consisting of a buffer (e.g., phosphate buffer or 1-octane sulfonic acid) and an organic solvent like acetonitrile. ijpcbs.comcore.ac.uk Detection is commonly performed using a UV detector at wavelengths around 226 nm, 274 nm, or 277 nm. researchgate.netscholarsresearchlibrary.comcore.ac.uk These HPLC methods have been validated for linearity, accuracy, and precision and are suitable for quality control of pharmaceutical products and for determination in biological fluids like serum. researchgate.netpharmatutor.orgcore.ac.uk
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and cost-effective alternative for the quantification of Tirofiban. scholarsresearchlibrary.comscholarsresearchlibrary.com One developed HPTLC method used a mobile phase of hexane, methanol, and acetic acid on precoated silica (B1680970) gel plates. scholarsresearchlibrary.com The drug was detected at 226 nm, and the method was validated according to ICH guidelines, demonstrating high sensitivity with an LOD of 1 ng/spot. scholarsresearchlibrary.comscholarsresearchlibrary.com This makes HPTLC a powerful tool for the analysis of Tirofiban in infusion formulations. scholarsresearchlibrary.com
Electrochemical Methods: Electrochemical techniques provide a sensitive and alternative approach for Tirofiban determination. researcher.lifed-nb.inforesearchgate.net A recently developed method utilized a carbon paste electrode modified with multi-walled carbon nanotubes (MWCNT) to study the electrochemical oxidation of Tirofiban hydrochloride. researcher.liferesearchgate.netnih.gov Using differential pulse voltammetry, the method achieved a wide linear range and a low detection limit. researcher.liferesearchgate.net Such methods are advantageous due to their high sensitivity, simplicity, and potential for miniaturization. researcher.lifed-nb.info
While this compound is specifically designed for use as an internal standard in mass spectrometry, the development and validation of these alternative techniques are crucial for providing orthogonal methods for Tirofiban analysis in various research and quality control contexts.
Preclinical Pharmacokinetic and Metabolic Investigations Using Tirofiban D6
Application of Tirofiban-d6 in Preclinical Pharmacokinetic Studies
The use of stable isotope-labeled compounds like this compound is a well-established practice in drug development, primarily for quantitative analysis and as tracers to understand a drug's behavior in biological systems. nih.govmedchemexpress.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are fundamental to characterizing a new chemical entity. neweraeducation.in While specific ADME data for this compound is not extensively published, the principles of such studies using isotopically labeled compounds are well-documented. In typical preclinical ADME studies with a compound like Tirofiban (B1683177), animal models such as rats and dogs are employed. nih.gov For instance, after intravenous administration of radiolabeled Tirofiban to rats, radioactivity was primarily recovered in bile (73%) and urine (23%). nih.gov In dogs, the majority of the administered dose was found in the feces as unchanged drug. nih.gov These studies indicate that Tirofiban has a short plasma half-life in both species and does not significantly accumulate in tissues beyond the vasculature and excretory organs. nih.gov The use of this compound in such studies would allow for precise quantification of the drug and its metabolites in various biological matrices, helping to delineate its absorption characteristics, the extent of its distribution into different tissues, the pathways of its metabolism, and the routes of its elimination from the body.
Evaluation of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters (e.g., Half-Life, Clearance)
A primary reason for employing deuterated compounds in pharmacokinetic studies is to investigate the deuterium kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scispace.com This increased bond strength can make the C-D bond more resistant to cleavage, particularly in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP450) system. bioscientia.descispace.com
This resistance to metabolic breakdown can lead to several changes in pharmacokinetic parameters:
Increased Half-Life: A slower metabolic rate can lead to a longer plasma half-life of the drug. google.com
Reduced Clearance: Consequently, the rate at which the drug is removed from the body (clearance) may be decreased. nih.gov
Altered Metabolic Pathways: Deuteration can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic pathways, potentially reducing the formation of toxic metabolites. nih.govbioscientia.de
Table 1: Potential Pharmacokinetic Effects of Drug Deuteration
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Clinical Implication |
| Rate of Metabolism | Decreased | Potential for less frequent dosing |
| Half-Life | Increased | Prolonged drug exposure |
| Clearance | Decreased | Higher systemic exposure |
| Metabolic Profile | Altered (Metabolic Switching) | Reduced formation of toxic metabolites |
This table presents generalized potential effects of deuteration on pharmacokinetic parameters based on established principles of the deuterium kinetic isotope effect. nih.govbioscientia.descispace.com
Plasma Protein Binding Research (in vitro/ex vivo)
Plasma protein binding is a key determinant of a drug's distribution and availability to its target sites. Tirofiban itself is not highly bound to plasma proteins, with an unbound fraction in human plasma of about 35% to 65%. fda.govdrugbank.comnih.gov This binding is independent of concentration over a certain range. fda.govfda.gov While the difference in lipophilicity between hydrogen and deuterium is generally considered negligible, the presence of multiple deuterium atoms could potentially lead to minor changes in plasma protein binding rates. Specific in vitro or ex vivo studies using this compound would be necessary to confirm if deuteration has any tangible effect on its binding to plasma proteins like albumin. Such studies often involve techniques like equilibrium dialysis or ultrafiltration. biorxiv.org
In Vitro and In Vivo Metabolic Profiling Using this compound
This compound is an invaluable tool for elucidating the metabolic fate of Tirofiban in both laboratory settings and living organisms.
Identification and Characterization of Tirofiban Metabolites (Preclinical)
In preclinical animal models, particularly rats, Tirofiban undergoes some metabolism. nih.gov Studies using radiolabeled Tirofiban in male rat liver microsomes identified two primary metabolites. nih.gov The use of this compound, in conjunction with mass spectrometry, would facilitate the identification and structural characterization of these and other potential metabolites. The distinct mass signature of the deuterated compound allows for the clear differentiation of drug-related material from endogenous background noise in biological samples.
Table 2: Preclinical Metabolites of Tirofiban Identified in Rats
| Metabolite | Description |
| Metabolite I | A more polar metabolite resulting from O-dealkylation. |
| Metabolite II | A less polar metabolite identified as a 2-piperidone (B129406) analog of Tirofiban. |
This data is based on in vitro studies with non-deuterated, radiolabeled Tirofiban in rat liver microsomes. nih.gov
Elucidation of Metabolic Pathways and Enzyme Kinetics (e.g., Cytochrome P450 involvement)
Preclinical studies have shown that the metabolism of Tirofiban in rats is, to some extent, mediated by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, the formation of the O-dealkylation metabolite (Metabolite I) was found to be catalyzed by the CYP3A2 isozyme in male rats. nih.gov There was no evidence of Phase II metabolism (e.g., glucuronidation) in microsomal studies. nih.gov
Use of Deuterated Tracers for Metabolic Flux Analysis in Research Systems
Stable isotope labeling is a powerful technique in metabolic research to trace the fate of molecules through complex biological pathways. medicines.org.uk Deuterated compounds, which have one or more hydrogen atoms replaced by deuterium (²H), serve as valuable tracers in these studies. medicines.org.uk The introduction of a stable, heavy isotope like deuterium creates a molecule that is chemically similar to its parent compound but can be distinguished and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. medicines.org.uk This allows researchers to follow the metabolic conversions of a drug or metabolite within a biological system, providing detailed insights into metabolic flux. nih.gov
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a network of biochemical pathways. nih.gov By introducing a deuterated tracer, scientists can track the incorporation of the deuterium label into downstream metabolites. medicines.org.uk This information helps to elucidate metabolic pathways, determine the relative contributions of different pathways to the production of a particular metabolite, and identify potential sites of metabolic bottlenecks or alterations in disease states. nih.gov While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are also common stable isotopes used for this purpose, deuterium offers unique advantages for tracing specific metabolic routes, such as those involving water utilization and fat metabolism. medicines.org.uk
This compound is a deuterium-labeled analog of Tirofiban. veeprho.com As a stable isotope-labeled compound, it is well-suited for use in preclinical research, including pharmacokinetic and metabolic studies. veeprho.com Its primary application is as an internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS). veeprho.com The use of this compound as an internal standard enhances the accuracy and precision of quantifying Tirofiban in biological samples, which is a critical aspect of pharmacokinetic analysis. veeprho.com While specific studies detailing the use of this compound for comprehensive metabolic flux analysis are not extensively published, its nature as a deuterated tracer makes it an ideal tool for such investigations, enabling reliable tracking and quantification in complex biological matrices. veeprho.com
Excretion and Mass Balance Studies (Preclinical)
Preclinical studies investigating the excretion and mass balance of Tirofiban have been conducted in animal models, providing crucial information on the elimination pathways of the compound. While these studies utilized radiolabeled Tirofiban ([³H] or [¹⁴C]-Tirofiban) to trace the drug's disposition, the findings are directly relevant to understanding the fate of the Tirofiban molecule, for which this compound serves as a stable isotope tracer for quantification. nih.gov
In a key preclinical study, the excretion of Tirofiban was evaluated in rats and dogs following intravenous administration. The data revealed that the primary routes of elimination differ between these species.
In rats, after an intravenous dose of [¹⁴C]Tirofiban, the majority of the radioactivity was recovered in the bile, indicating that biliary excretion is the main pathway of elimination in this species. nih.gov A smaller portion of the dose was excreted in the urine. nih.gov The metabolism of Tirofiban in male rat liver microsomes was found to be limited, with the identification of two primary metabolites. nih.gov One major metabolite resulted from O-dealkylation, a reaction catalyzed by the CYP3A2 enzyme, and another minor metabolite was identified as a 2-piperidone analog of Tirofiban. nih.gov Notably, unchanged Tirofiban constituted the vast majority of the radioactivity found in the bile. nih.gov
In dogs, following an intravenous dose of [³H]Tirofiban, the primary route of elimination was through the feces, with most of the recovered radioactivity being unchanged Tirofiban. nih.gov
These studies indicate that Tirofiban undergoes limited metabolism and is primarily excreted as the parent compound. nih.gov The plasma half-life of Tirofiban was observed to be short in both rats and dogs. nih.gov
The following tables summarize the key findings from the preclinical excretion and mass balance studies of radiolabeled Tirofiban.
Table 1: Radioactivity Recovery of Tirofiban in Rats
| Excretion Route | Percentage of Recovered Radioactivity |
| Bile | 73% |
| Urine | 23% |
| Data derived from a study in rats following a 1 mg/kg intravenous dose of [¹⁴C]Tirofiban. nih.gov |
Table 2: Composition of Radioactivity in Rat Excreta
| Excreta | Compound | Percentage of Radioactivity |
| Urine | Metabolite I (O-dealkylation product) | 70% |
| Unchanged Tirofiban | 30% | |
| Bile | Unchanged Tirofiban | >90% |
| Metabolite I (O-dealkylation product) | Minor | |
| Metabolite II (2-piperidone analog) | Minor | |
| Data derived from a study in rats following a 1 mg/kg intravenous dose of [¹⁴C]Tirofiban. nih.gov |
Table 3: Primary Excretion Route of Tirofiban in Preclinical Models
| Animal Model | Primary Excretion Route | Primary Form Excreted |
| Rat | Biliary | Unchanged Tirofiban |
| Dog | Fecal | Unchanged Tirofiban |
| Data derived from preclinical studies using radiolabeled Tirofiban. nih.gov |
Applications of Tirofiban D6 in Translational Research and Drug Discovery
Role as a Research Tool in Drug Metabolism and Disposition Studies
Tirofiban-d6 is instrumental in studies of drug metabolism and disposition. The substitution of hydrogen with deuterium (B1214612) atoms can alter the rate of metabolic processes due to the kinetic isotope effect. This allows researchers to investigate the metabolic pathways of Tirofiban (B1683177).
Studies using radiolabeled Tirofiban have shown that its metabolism in humans is limited, with the majority of the drug excreted unchanged. europa.eunih.govfda.gov Approximately 65% of an administered dose is found in the urine and about 25% in the feces. fda.govfda.gov In rats, however, metabolism is more significant. Male rat liver microsomes convert Tirofiban into two primary metabolites: a more polar metabolite resulting from O-dealkylation (catalyzed by CYP3A2) and a less polar 2-piperidone (B129406) analog. nih.gov The use of this compound in such studies can help to precisely identify the sites of metabolism and the enzymes involved by comparing the metabolic profiles of the deuterated and non-deuterated compounds.
The disposition of Tirofiban has been characterized by a steady-state volume of distribution ranging from 22 to 42 liters. fda.gov It is not highly bound to plasma proteins, with an unbound fraction in human plasma of approximately 35%. fda.govebmconsult.com The plasma clearance of Tirofiban in healthy individuals ranges from 213 to 314 mL/min. fda.gov this compound can be used as an internal standard in mass spectrometry-based assays to accurately quantify Tirofiban and its metabolites in various biological matrices, thereby providing precise data on its absorption, distribution, metabolism, and excretion (ADME) properties.
Utility in Preclinical Pharmacodynamics and Mechanism of Action Research
The primary mechanism of action of Tirofiban is the reversible antagonism of the glycoprotein (B1211001) (GP) IIb/IIIa receptor on platelets, which is the final common pathway for platelet aggregation. drugbank.compatsnap.comaggrastathdb.com Tirofiban mimics the structure of natural ligands for this receptor, such as fibrinogen and von Willebrand factor, and competitively inhibits their binding. patsnap.com This blockade prevents the cross-linking of platelets and subsequent thrombus formation. patsnap.com
Ligand Binding and Receptor Interaction Studies (in vitro/ex vivo)
This compound is a valuable tool for in vitro and ex vivo ligand binding and receptor interaction studies. Its use as a stable isotope-labeled standard allows for precise quantification in competitive binding assays. These studies help to determine the affinity (Kd) and specificity of Tirofiban and other novel compounds for the GP IIb/IIIa receptor. drugbank.com For instance, research has shown that Tirofiban has a high affinity and specificity for the GP IIb/IIIa receptor, dissociating more rapidly than the monoclonal antibody abciximab. nih.gov The reversible nature of Tirofiban's binding allows platelet function to return to near baseline within 4 to 8 hours after cessation of infusion. aggrastathdb.com
Exploration of Structure-Activity Relationships (SAR) Using Deuterated Analogues
Deuterated analogues like this compound are employed in structure-activity relationship (SAR) studies to understand how modifications to a drug's structure affect its biological activity. By selectively replacing hydrogen atoms with deuterium at various positions in the Tirofiban molecule, researchers can probe the importance of specific C-H bonds for receptor binding and pharmacological activity. This information is crucial for the design of new, more potent, or selective GP IIb/IIIa inhibitors. While specific SAR studies on this compound are not extensively detailed in the provided results, the general principle of using deuterated analogues to refine pharmacophores and understand metabolic liabilities is a common practice in medicinal chemistry. google.com
Application in Animal Models for Thrombosis Research (Mechanism-focused, not clinical outcome)
This compound, in conjunction with its non-deuterated form, is utilized in various animal models of thrombosis to investigate the fundamental mechanisms of thrombus formation and the role of the GP IIb/IIIa receptor.
Investigations into Platelet Function and Aggregation (ex vivo/in vitro animal models)
Tirofiban has been shown to inhibit ex vivo platelet aggregation induced by agonists like ADP and collagen in a dose-dependent manner in various animal models, including dogs and baboons. researchgate.net In a rat model of microvascular injury, local irrigation with Tirofiban significantly improved patency rates compared to control or heparin alone, demonstrating its potent anti-platelet effect at the site of injury. nih.gov Studies in rats with acute respiratory distress syndrome (ARDS) also showed that Tirofiban reduced platelet activation and the formation of platelet-leukocyte aggregates. d-nb.info this compound can be used in these models as a tracer to study the pharmacokinetics and target engagement of the drug at the site of thrombosis, providing a clearer understanding of the concentration-effect relationship.
| Animal Model | Key Findings |
| Rat Femoral Artery Crush Injury | Tirofiban irrigation significantly improved vessel patency compared to saline or heparin. nih.gov |
| Canine Coronary Artery Stenosis | Tirofiban dose-dependently inhibited ex vivo platelet aggregation induced by ADP and collagen. researchgate.net |
| Baboon Arteriovenous Shunt | Intravenous infusions of Tirofiban prevented occlusive thrombus formation. researchgate.net |
| Rat Model of Septic ARDS | Tirofiban decreased platelet activation and platelet-leukocyte aggregate formation. d-nb.info |
Micro-dosing Studies in Preclinical Development
Micro-dosing studies, which involve administering sub-pharmacological doses of a drug, are an important part of early preclinical development. pacificbiolabs.comjournalagent.com These studies, often utilizing isotopically labeled compounds like this compound, allow for the early assessment of a drug's pharmacokinetic profile in vivo without inducing significant pharmacological or toxicological effects. pacificbiolabs.comresearchgate.netfrontiersin.org By using highly sensitive analytical techniques such as accelerator mass spectrometry (AMS), researchers can track the fate of the micro-dosed drug, providing valuable data on its absorption, distribution, and clearance. journalagent.comresearchgate.net This approach helps in selecting drug candidates with favorable pharmacokinetic properties for further development and can reduce the number of animals required for preclinical testing. researchgate.net
Contribution to Impurity Profiling and Stability Studies of Tirofiban for Research Purposes
In the landscape of translational research and drug discovery, the purity and stability of a pharmaceutical compound are of paramount importance. For Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, understanding its degradation pathways and the profile of potential impurities is critical for evaluating research-grade material. drugbank.com The stable isotope-labeled analog, this compound, serves as an indispensable tool in these analytical investigations. veeprho.compharmaffiliates.com As a deuterated internal standard, this compound is crucial for developing robust and accurate analytical methods, particularly those employing mass spectrometry, to quantify Tirofiban and its related substances precisely. veeprho.comclearsynth.com The use of such standards compensates for variations during sample preparation and analysis, ensuring the reliability of quantitative data. clearsynth.comscioninstruments.commonadlabtech.com
Identification of Degradation Products and Impurities
Forced degradation studies are a systematic way to explore the inherent stability of a drug substance by subjecting it to stress conditions such as hydrolysis, oxidation, and photolysis. scielo.org.coresearchgate.net These studies are instrumental in identifying potential degradation products that could arise during manufacturing, storage, or administration for research applications. rsc.org Tirofiban has been shown to be susceptible to degradation under specific conditions, leading to the formation of various impurities.
Research has demonstrated that Tirofiban is relatively stable under thermal (75°C for 24 hours) and certain oxidative conditions (30% H₂O₂ for 24 hours). scielo.org.coresearchgate.net However, it exhibits significant degradation when exposed to UVA light and acid hydrolysis. scielo.org.coresearchgate.net A study on the phototransformation of Tirofiban in an aqueous solution identified twelve distinct photochemical products. rsc.org The characterization of these products, facilitated by high-performance liquid chromatography-multistage high-resolution mass spectrometry, revealed that the degradation pathways include photo-oxidation of the piperidine (B6355638) moiety, hydroxylation of the methylene (B1212753) group, oxidation of the alkyl-sulfonamide group, and decarboxylative oxidation. rsc.org
Similarly, forced degradation under acidic and basic hydrolysis conditions has been investigated. One study found that base hydrolysis at 75°C for 30 minutes resulted in 40% degradation of the parent compound, while acid hydrolysis under the same conditions caused 32% degradation. acs.org Oxidative degradation with 3.0% H₂O₂ at room temperature for 12 hours led to 50% degradation. acs.org These studies allow for the identification and structural elucidation of major degradants. For instance, a 2-piperidone analog of Tirofiban has been identified as a metabolite and degradation product. acs.org
In all such analytical studies, this compound is employed as an internal standard to ensure the accurate quantification of Tirofiban and its degradants. veeprho.com The presence of unlabeled drug as an impurity in the deuterated standard is a critical factor that must be controlled to prevent analytical interference and ensure accurate results. tandfonline.com
Table 1: Identified Degradation Products and Impurities of Tirofiban
| Impurity/Degradation Product Name | Type | Condition of Formation | Research Finding |
| Tirofiban Impurity A ((S)-2-(Butylsulfonamido)-3-(4-hydroxyphenyl)propanoic Acid) | Process Impurity | Synthesis | A known impurity related to the synthesis process of Tirofiban. scielo.org.coveeprho.com |
| Tirofiban Impurity C | Process Impurity | Synthesis | A synthetic impurity identified alongside Tirofiban. scielo.org.coresearchgate.net |
| Hydroxylated Compounds | Photodegradation Product | UVA Light Exposure | Formed via hydroxylation of the methylene group activated by the aromatic ring. rsc.org |
| Geminal and Vicinal-diol Compounds | Photodegradation Product | UVA Light Exposure | Indicates products are more hydrophilic than Tirofiban. rsc.org |
| Piperidine Oxidation Products | Photodegradation Product | UVA Light Exposure | Results from the photo-oxidation of the piperidine moiety. rsc.org |
| Alkyl-sulfonamide Oxidation Products | Photodegradation Product | UVA Light Exposure | Formed from the oxidation of the sulfonamide group. rsc.org |
| Decarboxylative Oxidation Products | Photodegradation Product | UVA Light Exposure | Results from the oxidative loss of the carboxyl group. rsc.org |
| 2-Piperidone Analog of Tirofiban | Degradation Product / Metabolite | Hydrolysis / Oxidation | Identified as a degradation product under hydrolytic and oxidative stress and as a metabolite. acs.org |
| N-Nitroso Tirofiban | Potential Impurity | N/A | Listed as a potential impurity of Tirofiban. veeprho.com |
This table is generated based on data from multiple research sources and is intended for informational purposes.
Stability-Indicating Methods for Research Grade Materials
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient, free from interference from its degradation products, process impurities, or other components in the sample matrix. researchgate.net The development of such methods is essential for assessing the stability of research-grade Tirofiban.
Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed for Tirofiban. scielo.org.coresearchgate.netdntb.gov.ua One such method utilizes a reverse-phase C18 column with a mobile phase composed of a triethylamine (B128534) solution (pH 5.5) and acetonitrile (B52724), using a gradient elution at a flow rate of 1 mL/min. scielo.org.coresearchgate.net This method proved to be selective for determining Tirofiban in the presence of its impurities (Impurity A and Impurity C) and degradation products generated under forced conditions, demonstrating its stability-indicating capability. scielo.org.coresearchgate.net The validation of this method included assessments of linearity, precision, accuracy, and robustness, confirming its suitability for quality control of Tirofiban raw material. scielo.org.co
Another RP-HPLC method was developed for determining Tirofiban in rat serum, which is crucial for preclinical translational studies. core.ac.uk This method employed a C18 column with a mobile phase of 1-octane sulfonic acid in water (pH 3.0) and acetonitrile (60:40 v/v), with detection at 277 nm. core.ac.uk The method was validated to monitor Tirofiban concentrations and its potential degradation products in biological samples. core.ac.uk
In the validation and routine use of these stability-indicating methods, particularly when coupled with mass spectrometry for peak identification and quantification, this compound plays a vital role as an internal standard. veeprho.comclearsynth.com It allows for the correction of analytical variability and matrix effects, thereby enhancing the accuracy, precision, and reliability of the stability data obtained for research-grade Tirofiban. clearsynth.commonadlabtech.com
Table 2: Example of a Stability-Indicating HPLC Method for Tirofiban Analysis
| Parameter | Details | Reference |
| Chromatographic Column | RP-18 column (250 mm x 4.6 mm; 5 µm) | scielo.org.coresearchgate.net |
| Mobile Phase | Gradient elution using a mixture of 0.1% triethylamine (pH 5.5) and acetonitrile | scielo.org.coresearchgate.net |
| Flow Rate | 1 mL/min | scielo.org.coresearchgate.net |
| Detection | PDA Detector | scielo.org.coresearchgate.net |
| Application | Selective determination of Tirofiban and its synthetic impurities (A and C) without interference from degradation products. | scielo.org.coresearchgate.net |
| Validation | The method demonstrated satisfactory linearity, precision, accuracy, and robustness. | scielo.org.co |
This table summarizes parameters from a published research study and is for illustrative purposes.
Future Directions and Advanced Research Considerations
Potential for Novel Deuteration Strategies in Tirofiban (B1683177) Research
The primary application of deuterated compounds in pharmacology has been the creation of stable isotope-labeled internal standards for pharmacokinetic (PK) studies, where their mass difference allows for precise quantification. veeprho.comveeprho.com However, the strategic placement of deuterium (B1214612) atoms, known as site-specific deuteration, is emerging as a powerful strategy to intentionally modify a drug's metabolic profile. medchemexpress.comnih.gov This approach, often termed "deuteration strategy," holds significant potential for the future of Tirofiban research. nih.gov
Current versions, such as Tirofiban-d6 and Tirofiban-d9, are primarily designed for analytical stability. veeprho.comsmolecule.com The synthesis of these molecules involves introducing deuterium during the manufacturing process, often starting from precursors like tyrosine derivatives. smolecule.com Future research could explore placing deuterium atoms at specific sites on the Tirofiban molecule that are known to be susceptible to metabolic breakdown. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by enzymes like the cytochrome P450 system. This is known as the kinetic isotope effect.
By retarding metabolism at key sites, novel deuterated versions of Tirofiban could be engineered with improved pharmacokinetic properties, such as a longer half-life or reduced formation of certain metabolites. nih.gov Research into other deuterated drugs has shown that this strategy can lead to increased drug exposure, potentially allowing for different therapeutic applications. nih.govnih.gov Such a "deuteronomic" approach for Tirofiban would represent a shift from creating an analytical tool to developing a new molecular entity with potentially enhanced therapeutic characteristics.
Integration of this compound with Advanced Analytical Platforms
This compound is integral to the accuracy of modern bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). asm.orgnih.gov Its use as an internal standard is considered the gold standard because it co-elutes with the non-labeled Tirofiban and behaves almost identically during sample extraction and ionization, effectively correcting for matrix effects like ion suppression or enhancement that can compromise results. asm.orgnih.gov This ensures a level of accuracy and precision that is difficult to achieve with other types of internal standards. asm.org
The future will see this compound integrated with even more sophisticated analytical platforms.
Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: This technology uses smaller particle sizes in the chromatography column, providing faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC. ijper.org The use of this compound in UPLC-MS/MS methods allows for highly sensitive and reproducible quantification of Tirofiban in biological samples, which is crucial for detailed pharmacokinetic studies. ijper.org
Miniature Mass Spectrometry: A significant leap forward is the development of miniaturized, portable mass spectrometers for point-of-care testing. nih.gov A method for detecting Tirofiban using such a device has already been developed, demonstrating high sensitivity with a limit of detection of 10.1 μg·L–1. nih.gov Integrating this compound into these platforms could enable rapid, real-time therapeutic drug monitoring at the patient's bedside, representing a paradigm shift from centralized laboratory testing.
The validation of these advanced methods relies on the stability and reliability of the deuterated internal standard. As analytical technology becomes more sensitive, the purity and precise isotopic labeling of this compound will be paramount.
Expansion of this compound Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems, integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. core.ac.uknih.gov The expansion of this compound into this domain is a logical next step, predicated on its role in providing the high-quality quantitative data that these complex studies demand.
Furthermore, multi-omics strategies are being used to investigate conditions where Tirofiban is clinically relevant, such as acute ischemic stroke and acute coronary syndromes. researchgate.netresearchgate.net In these studies, researchers integrate massive datasets to identify biomarkers and understand disease pathophysiology. The ability to precisely measure the concentration of a therapeutic intervention like Tirofiban, made possible by this compound, is critical for correlating the drug's presence with system-wide biological responses. Future research could use this compound in spatially resolved multi-omics studies to map not just if, but precisely where, the drug is acting within cardiac tissue and what cellular niches are most affected. mdc-berlin.de
Ethical Considerations in Preclinical Deuterated Compound Research
All preclinical research, particularly that involving animal models, is governed by strict ethical principles. archivosdeneurociencias.org The core tenets are the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). frontiersin.org The use of deuterated compounds like this compound must be evaluated within this framework.
The ethical considerations become more complex when considering the development of novel deuterated versions of Tirofiban as new therapeutic agents. srce.hr Given the high failure rate of compounds in the preclinical-to-clinical pipeline, there is a significant ethical obligation to ensure that any new compound entering animal testing has a strong scientific rationale. srce.hr Before initiating in vivo studies on a novel deuterated Tirofiban, researchers must provide compelling evidence from in vitro and computational models that the deuterated version is likely to offer a significant advantage over the existing, non-deuterated drug. srce.hr This justification is crucial to ethically warrant the use of animal resources in its development. Academic societies and regulatory bodies continue to refine guidelines to ensure that all preclinical research, including that on deuterated compounds, is conducted with the highest ethical standards. frontiersin.org
Q & A
Basic: What synthetic methodologies are critical for producing Tirofiban-d6 with high isotopic purity, and how can intermediates like L-N-Butylsulfonyl-p-hydroxyphenylalanine be optimized?
Answer:
The synthesis of this compound requires precise deuterium incorporation at specific positions, typically achieved via intermediates such as L-N-Butylsulfonyl-p-hydroxyphenylalanine (CAS 149490-60-8). Key steps include:
- Deuterium labeling : Use deuterated reagents (e.g., D₂O or deuterated solvents) during intermediate synthesis to ensure isotopic purity .
- Purification : Chromatographic techniques (HPLC) to isolate intermediates, validated by melting point (predicted 198.72°C) and refractive index (n20D 1.57) checks .
- Analytical validation : Confirm deuterium incorporation via LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.
Basic: How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
Answer:
Stability studies should include:
- Thermal stability : Accelerated degradation studies at elevated temperatures (e.g., 40°C) to assess decomposition kinetics.
- Solubility profiling : Test aqueous solubility (slightly soluble in water) and pH-dependent stability using UV-Vis spectroscopy .
- Long-term storage : Monitor isotopic integrity via mass spectrometry after storage at room temperature (as recommended) and under controlled humidity .
Advanced: What experimental designs mitigate deuterium isotope effects (DIEs) in this compound pharmacokinetic studies?
Answer:
DIEs arise due to altered bond strength in deuterated molecules. Mitigation strategies:
- Comparative in vitro assays : Use human liver microsomes to compare metabolic rates of this compound vs. non-deuterated Tirofiban.
- Isotopologue-specific quantification : Employ LC-HRMS to distinguish between deuterated and non-deuterated metabolites .
- In vivo crossover studies : Administer both forms to the same animal cohort to control for inter-subject variability.
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for this compound’s GPIIb/IIIa receptor binding affinity?
Answer:
Discrepancies often stem from assay variability. Solutions include:
- Standardized protocols : Adopt uniform platelet-rich plasma (PRP) preparation methods across labs.
- Cross-lab replication : Collaborate to validate results using shared reference standards.
- Data normalization : Adjust for inter-assay variability using internal controls (e.g., competitive binding with unlabeled Tirofiban) .
Basic: What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Answer:
- LC-MS/MS : Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Optimize MRM transitions for high sensitivity.
- Sample preparation : Solid-phase extraction (SPE) to remove phospholipids and proteins from plasma .
- Validation parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines.
Advanced: What computational models predict the impact of deuterium substitution on this compound’s binding kinetics?
Answer:
- Molecular dynamics (MD) simulations : Model hydrogen-deuterium exchange effects on receptor-ligand interactions (e.g., GPIIb/IIIa binding pockets).
- Free energy calculations : Use MM-PBSA/GBSA to compare binding affinities of deuterated vs. non-deuterated forms.
- Validation : Cross-reference simulations with surface plasmon resonance (SPR) data for kinetic constants (kₒₙ/kₒff) .
Basic: How do researchers ensure reproducibility in this compound synthesis across different laboratories?
Answer:
- Detailed SOPs : Document reaction conditions (e.g., temperature, solvent ratios) and intermediate characterization data (e.g., density: 1.55 g/cm³) .
- Inter-lab audits : Share batches for cross-validation via NMR and high-resolution mass spectrometry.
- Open databases : Publish synthetic routes and analytical spectra in repositories like ChemRxiv.
Advanced: What strategies address the limited solubility of this compound in aqueous buffers for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤0.1%) to enhance solubility without disrupting platelet function.
- Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles for improved dispersion.
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to optimize buffer conditions .
Advanced: How can isotopic purity of this compound impact its use as an internal standard in quantitative bioanalysis?
Answer:
- Isotopic interference : Ensure deuterium labeling does not overlap with endogenous metabolites in MS spectra.
- Purity thresholds : Aim for ≥98% isotopic enrichment, verified by isotopic ratio mass spectrometry (IRMS).
- Batch variability : Pre-screen synthetic batches using qNMR to exclude lot-to-lot inconsistencies .
Basic: What ethical and regulatory considerations apply when designing preclinical studies with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
